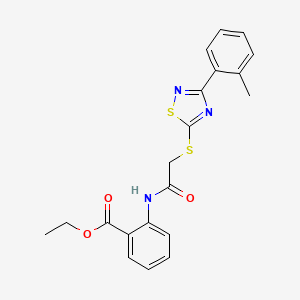![molecular formula C8H12O3 B2645427 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2416230-35-6](/img/structure/B2645427.png)
3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-oxabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound featuring an oxabicycloheptane framework This structure is notable for its rigidity and three-dimensional shape, which can be advantageous in various chemical applications
科学的研究の応用
3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activity.
Medicine: It is explored in drug discovery for its potential to interact with specific molecular targets.
Industry: The compound is used in the production of polymers and other materials due to its rigid structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction. This reaction is performed between a furan and an olefinic or acetylenic dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of asymmetric catalysis can also be employed to produce enantiomerically enriched derivatives, which are valuable in pharmaceutical applications .
化学反応の分析
Types of Reactions: 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic framework.
Substitution: Substitution reactions, particularly arylation, can be performed to introduce aromatic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium-catalyzed reactions are commonly employed for arylation.
Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in synthetic applications .
作用機序
The mechanism by which 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with molecular targets through its rigid and three-dimensional structure. This allows for specific binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved often include inhibition or activation of specific proteins, which can lead to various biological effects .
類似化合物との比較
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but lacks the carboxylic acid group.
2-Methylidene-7-oxanorbornane: Another bicyclic compound with a different substitution pattern.
Uniqueness: 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of the carboxylic acid group, which provides additional reactivity and potential for further functionalization. This makes it a versatile compound in synthetic chemistry and drug discovery .
特性
IUPAC Name |
3-methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-6-2-3-8(4-6,11-5)7(9)10/h5-6H,2-4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILKTFQYMIABIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(C2)(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
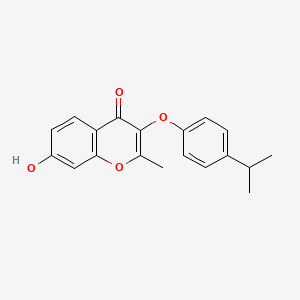
![2-{(E)-[(3-bromophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2645345.png)
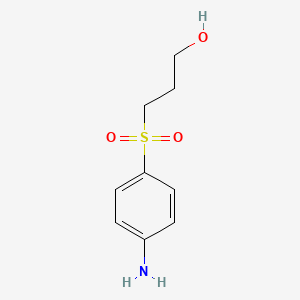

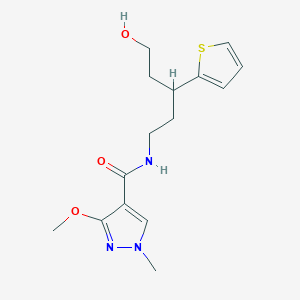
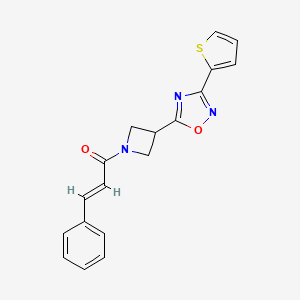
![2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B2645354.png)
![5-ethyl-N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2645355.png)
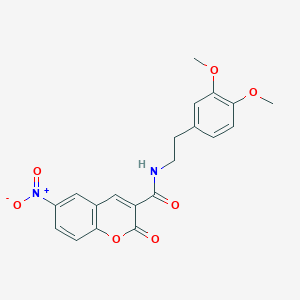
![Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine](/img/structure/B2645358.png)
![2-{4-[4-(ethylsulfanyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B2645359.png)
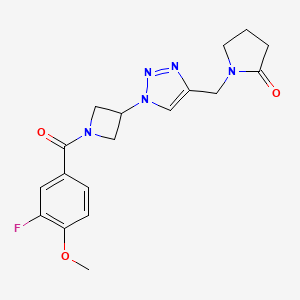
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2645364.png)
